molecular formula C₅¹³CH₁₁DO₆ B1146264 Dextrose-1-d1 CAS No. 201136-45-0

Dextrose-1-d1

Cat. No. B1146264
CAS RN: 201136-45-0
M. Wt: 182.15
InChI Key:
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Description

Dextrose-1-d1, also known as D-Glucose-1-d1, is a variant of glucose where one of the hydrogen atoms is replaced by a deuterium atom . It has a molecular weight of 181.16 .


Molecular Structure Analysis

The molecular formula of Dextrose-1-d1 is C6H11DO6 . It has a linear formula of HOCH2[CHOH]4CDO . It has 4 of 5 defined stereocenters .


Chemical Reactions Analysis

Dextrose-1-d1, being a form of glucose, is likely to participate in similar chemical reactions. For instance, glucose is involved in a series of metabolism reactions called glycolysis, which generates energy molecules ATP and NADH . It can also be oxidized to form D-gluconic acid .


Physical And Chemical Properties Analysis

Dextrose-1-d1 has a density of 1.7±0.1 g/cm3, a boiling point of 410.8±45.0 °C at 760 mmHg, and a flash point of 202.2±28.7 °C . It has 6 H bond acceptors, 5 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Sugar Industry

Dextranase, an enzyme that breaks down dextran, is used in the sugar industry. It joins dextran’s α-1,6 glycosidic bonds to make glucose, exodextranases, or isomalto-oligosaccharides (endodextranases). It effectively hydrolyzes dextran present in a sucrose solution, resulting in a reduction in the intake of glucose along with energy losses during the conversion of heat .

Production of Human Plasma Replacements

Dextranase is also used in the production of human plasma replacements. It’s a type of hydrolase that catalyzes the breakdown of high-molecular-weight dextran into low-molecular-weight polysaccharides .

Dental Health

Dextranase plays a significant role in the treatment of dental plaque and its protection. It’s produced by a select group of bacteria and fungi, including yeasts and likely certain complex eukaryotes .

Drug Delivery Systems

Dextran derivatives, dextran conjugates, dextran micelles, and hydrogels are broadly used as nanocarriers and nanomedicine due to its simple and nonimmunogenic biopolymeric nature. Various properties of dextran like temperature sensitivity, hydrophobicity, hydrophilicity, ionic strength sensitivity, and pH sensitivity multiply their applications in drug delivery systems .

Food Industry

Dextran is quite popular for its stabilizing, texturizing, emulsifying, and viscosifying characteristics in the food industry. It has the capability to be employed as a novel ingredient replacing the commercial hydrocolloids in bakery and other related food industries .

Pharmaceutical Industry

Dextran is a nontoxic and biocompatible polysaccharide that has wide applications in the pharmaceutical industry. It’s used in the synthesis of various drug-dextran conjugates, dextran hydrogels, dextran-micellar nanocarrier systems, dextran-magnetic layered composites, and bioadhesive oral delivery systems .

Mechanism of Action

While the specific mechanism of action for Dextrose-1-d1 is not provided, glucose, in general, supplies most of the energy to all tissues. It generates energy molecules ATP and NADH during a series of metabolism reactions called glycolysis .

Future Directions

While specific future directions for Dextrose-1-d1 are not mentioned, carbohydrates, in general, have potential development directions in therapeutics . This includes pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

(3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-QVTRYHEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484453
Record name Dextrose-1-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dextrose-1-d1

CAS RN

106032-61-5
Record name Dextrose-1-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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